molecular formula C21H31N3O3S B6014346 1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole

1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole

Cat. No.: B6014346
M. Wt: 405.6 g/mol
InChI Key: IEMZVHZGJVJLBJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a sulfonyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Imidazole Core: The imidazole ring is typically synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazole core in the presence of a base.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is incorporated through a Mannich-type reaction, where formaldehyde and a secondary amine (pyrrolidine) react with the imidazole core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the sulfonyl group or reduction of other functional groups.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the imidazole ring or other functional groups, forming simpler compounds.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the imidazole ring.

Comparison with Similar Compounds

1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole can be compared with other similar compounds, such as:

    1-Benzyl-2-(2-methylpropylsulfonyl)imidazole: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

    5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole:

    1-Benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]imidazole: Lacks the sulfonyl group, leading to different chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

1-benzyl-5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-(2-methylpropylsulfonyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-17(2)16-28(25,26)21-22-11-20(14-23-10-9-19(12-23)15-27-3)24(21)13-18-7-5-4-6-8-18/h4-8,11,17,19H,9-10,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMZVHZGJVJLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC(C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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